![molecular formula C10H20N2O2 B2465431 [4-(Morpholin-4-yl)oxan-4-yl]methanamine CAS No. 933694-93-0](/img/structure/B2465431.png)
[4-(Morpholin-4-yl)oxan-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is a chemical compound with the molecular formula C10H20N2O2 . It is available in powder form and is typically stored at room temperature . The compound has a molecular weight of 200.28 .
Molecular Structure Analysis
The InChI code for “[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is 1S/C10H20N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(Morpholin-4-yl)oxan-4-yl]methanamine” is a powder that is stored at room temperature . It has a molecular weight of 200.28 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist
- A study by Harrison et al. (2001) developed a high affinity, orally active neurokinin-1 receptor antagonist, which showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression. This compound demonstrates the potential of [4-(Morpholin-4-yl)oxan-4-yl]methanamine derivatives in targeting NK1 receptors (Harrison et al., 2001).
Transfer Hydrogenation Reactions
- Karabuğa et al. (2015) explored the use of quinazoline-based ruthenium complexes, showing high conversions and efficiency in transfer hydrogenation reactions. This indicates the role of [4-(Morpholin-4-yl)oxan-4-yl]methanamine-related compounds in catalysis (Karabuğa et al., 2015).
Synthesis of Antimicrobial Compounds
- Thomas et al. (2010) synthesized a series of methanamine derivatives, which demonstrated moderate to very good antibacterial and antifungal activities. This research highlights the potential of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in developing new antimicrobial agents (Thomas et al., 2010).
Chemical Synthesis and Molecular Interaction
- Chumachenko et al. (2014) studied the interaction of morpholino-1,3-oxazole-4-carbonitriles with hydrazine hydrate, leading to the formation of various compounds. This research demonstrates the chemical versatility of [4-(Morpholin-4-yl)oxan-4-yl]methanamine-related structures in synthetic chemistry (Chumachenko et al., 2014).
Synthesis of DNA-dependent Protein Kinase Inhibitors
- Rodriguez Aristegui et al. (2006) developed methods for the synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a key intermediate for DNA-dependent protein kinase inhibitors. This showcases the application of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in the field of oncology and DNA research (Rodriguez Aristegui et al., 2006).
Development of Dopamine Receptor Antagonists
- Witt et al. (2016) synthesized chiral alkoxymethyl morpholine analogs, identifying a novel potent and selective dopamine D4 receptor antagonist. This indicates the role of [4-(Morpholin-4-yl)oxan-4-yl]methanamine in developing central nervous system drugs (Witt et al., 2016).
Photodynamic Therapy Agents
- Kucińska et al. (2015) synthesized and characterized phthalocyanine derivatives with morpholin-4-yl ethoxy groups, assessing their potential as agents for photodynamic therapy in cancer treatment (Kucińska et al., 2015).
PI3K-AKT-mTOR Pathway Inhibitors
- Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere and its application in novel inhibitors of the PI3K-AKT-mTOR pathway, crucial in cancer and metabolic disorders (Hobbs et al., 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
(4-morpholin-4-yloxan-4-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNPHNNVYJEUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.